4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Description
4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS: 344-39-8) is a nitro-substituted aromatic compound with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . Its structure features a methoxy group (-OCH₃) at the para position, a nitro group (-NO₂) at the ortho position relative to the trifluoromethyl (-CF₃) substituent. This arrangement creates a distinct electronic profile, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-methoxy-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXRIBHQSUANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338338 | |
| Record name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-39-8 | |
| Record name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene typically involves nitration of 4-methoxytoluene followed by trifluoromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Methoxy-1-amino-2-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-1-nitro-2-(trifluoromethyl)benzene.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
4-Methoxy-1-nitro-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl and nitro groups make it a valuable building block for developing pharmaceuticals and agrochemicals .
2. Medicinal Chemistry:
This compound is utilized in the development of bioactive molecules due to its ability to enhance the pharmacokinetic properties of drugs. The trifluoromethyl group is known for improving metabolic stability and bioavailability, making it an attractive candidate for drug design .
3. Agrochemical Development:
The compound has been identified as a precursor for synthesizing fungicidal agents. Its derivatives are involved in creating substituted phenoxyphenyl ketones that exhibit significant fungicidal activity, thus playing a crucial role in agricultural chemistry .
Case Study 1: Synthesis of Fungicidal Agents
Research has demonstrated that derivatives of this compound can be synthesized into substituted 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds. These compounds have shown high efficacy as fungicides in agricultural applications .
Case Study 2: Anticancer Activity
A study focusing on trifluoromethylated compounds revealed that they exhibit anticancer properties by inhibiting cancer cell growth. The mechanism involves interaction with specific cellular pathways that are critical for tumor proliferation.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules |
| Medicinal Chemistry | Precursor for drugs enhancing pharmacokinetic properties |
| Agrochemicals | Synthesis of fungicidal agents |
Mechanism of Action
The mechanism of action of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene depends on the specific application and the target moleculeFor example, the nitro group can participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6)
- Molecular Formula: C₈H₆F₃NO₃ (same as target compound).
- Key Difference : Nitro group at the meta position relative to -CF₃.
3-Methoxy-5-nitrobenzotrifluoride (CAS: 328-79-0)
Functional Group Variations
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene (CAS: 1227588-24-0)
- Molecular Formula: C₈H₄F₅NO₃.
- Key Difference : Difluoromethoxy (-OCF₂H) replaces methoxy.
2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene (CAS: 1214344-33-8)
Complex Derivatives
1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9)
Data Table: Comparative Analysis
Research Findings and Implications
Electronic Effects : The ortho-nitro group in the target compound stabilizes transition states in coupling reactions via resonance, unlike its meta-nitro isomer .
Fluorine Substitution : Difluoromethoxy analogs exhibit higher polarity, influencing solubility in antisolvent applications (e.g., perovskite film formation) .
Steric Considerations: Bulky substituents (e.g., phenoxy groups) reduce reaction yields but enhance thermal stability in polymer precursors .
Biological Activity
4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, with the molecular formula and a molecular weight of 221.13 g/mol, is an aromatic compound notable for its diverse biological activities. This compound features a methoxy group, a nitro group, and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties.
The synthesis of this compound typically involves:
- Nitration of 4-methoxytoluene using concentrated nitric and sulfuric acids at low temperatures.
- Trifluoromethylation to introduce the trifluoromethyl group.
This compound can undergo various chemical reactions, including:
- Reduction of the nitro group to an amino group using reducing agents like hydrogen in the presence of palladium or iron powder.
- Substitution reactions where the methoxy group can be replaced by other functional groups.
- Oxidation of the methoxy group to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of both the nitro and trifluoromethyl groups enhances its interaction with microbial targets, potentially disrupting cellular processes.
Anti-inflammatory Effects
Studies have suggested that this compound may also possess anti-inflammatory properties. The mechanism appears to involve modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes.
Cancer Cell Line Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human cancer cells such as:
- Prostate (DU-145)
- Cervical (HeLa)
- Lung adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
The compound's mechanism in these contexts likely involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in affected cells .
The biological activity of this compound is influenced by its structural components:
- The nitro group participates in redox reactions, which can alter cellular redox states.
- The methoxy and trifluoromethyl groups affect lipophilicity and electronic properties, enhancing the compound's ability to penetrate biological membranes and interact with target biomolecules.
Table: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of microbial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study investigating the cytotoxic effects on various human cancer cell lines, this compound was tested alongside established chemotherapeutic agents. Results indicated that this compound exhibited IC50 values comparable to those of standard treatments, suggesting potential as a lead compound in drug development for cancer therapy.
Experimental Setup
The study involved:
- Cell Culture: Human cancer cell lines were cultured under standard conditions.
- MTT Assay: The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
- Mechanistic Studies: Flow cytometry was used to analyze cell cycle distribution and apoptosis markers.
Conclusions from Research
The findings indicate that this compound holds promise as a bioactive compound with potential applications in antimicrobial and anti-cancer therapies. Further research is warranted to elucidate its full mechanism of action and therapeutic potential.
Future Directions
Continued exploration into the structure–activity relationships (SARs) of this compound could lead to the development of more potent derivatives. Investigating its interactions at the molecular level will provide insights into optimizing its efficacy against specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
